Aluminum nitrate

説明

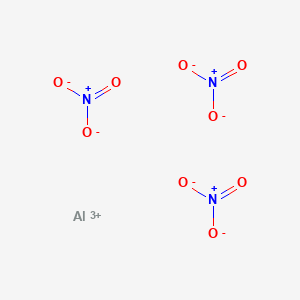

Structure

2D Structure

特性

CAS番号 |

13473-90-0 |

|---|---|

分子式 |

AlHNO3 |

分子量 |

89.995 g/mol |

IUPAC名 |

aluminum;trinitrate |

InChI |

InChI=1S/Al.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChIキー |

OCVCVOQURVOMFR-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Al+3] |

正規SMILES |

[N+](=O)(O)[O-].[Al] |

密度 |

greater than 1 at 68 °F (USCG, 1999) |

melting_point |

163 °F (USCG, 1999) |

他のCAS番号 |

13473-90-0 53095-15-1 |

物理的記述 |

Aluminum nitrate appears as a white, crystalline solid. Noncombustible but can accelerate the burning of combustible materials. If large quantities are involved or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Fires that involve this material, produce oxides of nitrogen. Uses include, petroleum refining, dyeing, and leather tanning. DryPowder; Liquid |

ピクトグラム |

Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard |

関連するCAS |

7784-27-2 (nonahydrate) |

賞味期限 |

Nonahydrate /state/ is the most stable. /Nonahydrate/ Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

同義語 |

AIN309 aluminum nitrate aluminum nitrate nonahydrate |

製品の起源 |

United States |

Synthesis Methodologies of Aluminum Nitrate and Derived Materials

Precipitation-Based Synthesis Techniques

Precipitation methods are foundational in the synthesis of aluminum compounds, offering control over the final product's characteristics. These techniques involve the controlled precipitation of aluminum hydroxides and salts from aluminum nitrate (B79036) solutions.

Controlled Precipitation of Aluminum Hydroxides and Salts from Aluminum Nitrate Solutions

The synthesis of aluminum hydroxides and salts from this compound solutions is a widely employed method. The process involves dissolving this compound in a solvent, followed by the addition of a precipitating agent to induce the formation of a solid. For instance, γ-alumina nanoparticles have been successfully synthesized using a controlled precipitation method with this compound as the precursor and various precipitating agents. researchgate.net The hydrolysis-precipitation of mixed aluminum salt solutions, including this compound and urea (B33335), can yield fine, spherical, and unagglomerated precipitates of aluminum hydroxide (B78521), which are suitable for coating applications. jkcs.or.kr

The choice of precipitating agent is crucial. Agents like sodium hydroxide or ammonium (B1175870) hydroxide can be used to precipitate aluminum hydroxide gel from an aluminum chloride solution, which is itself derived from the reaction of aluminum powder with hydrochloric acid. scielo.br Another approach involves the reaction of this compound with soda, where different mixing procedures lead to specific compounds like microporous boehmite, bayerite, and fibrillar boehmite. researchgate.net The use of urea as a pH control agent allows for the controlled hydrolysis-precipitation reaction, essential for coating processes. jkcs.or.kr

A process for producing basic this compound solutions involves reacting metallic aluminum with a recycled, nitric acid-containing basic this compound solution. google.com This method allows for the control of the concentration of the resulting solution by adjusting the nitric acid concentration. google.com Furthermore, alumina (B75360) can be produced from this compound solutions by heating the solution to distill off nitric acid and then adding water to maintain a constant temperature, leading to the precipitation of a crystalline basic this compound. google.com

Influence of Reaction Parameters on Precipitate Characteristics

Several reaction parameters significantly influence the characteristics of the precipitate, including its morphology, particle size, and crystalline phase. These parameters include pH, temperature, aging time, and the concentration of reactants.

The pH of the precipitation environment is a dominant factor. The composition of the ligand sphere of Al³⁺ ions in an aqueous solution is strongly influenced by the solution's pH. dss.go.th Controlling the pH during the precipitation of alumina from nitrate solutions can result in a wide range of BET surface areas (180-410 m²/g) and average pore sizes (<2-7 nm). dss.go.th For instance, at 60°C, the formation of pure nanocrystalline boehmite is facilitated at pH 6 and 7, while at 90°C, it can be achieved at pH 5, 6, and 7. researchgate.net The pH also affects the crystallite size, with higher pH values generally leading to larger crystallites at the same temperature and aging time. researchgate.net

Temperature and aging also play a critical role. Higher temperatures and prolonged aging tend to induce higher crystallinity in the precipitated phases. researchgate.net For example, amorphous boehmite can be prepared at temperatures as low as 30°C and a pH of 7 with extended aging. researchgate.net The aging process itself, particularly the duration, can significantly impact the phase composition of the final product after firing. matec-conferences.org

The concentration of the initial solutions and the rate of addition of the precipitating agent are also important. The morphology of aluminum hydroxide precipitates becomes more unagglomerated and spherical with a smaller total Al³⁺ ion concentration and a lower molar ratio of SO₄²⁻/Al³⁺ in the starting solution. jkcs.or.kr The method of mixing reactants, such as single jet versus double jet injection of this compound and soda, can lead to different products like bayerite or boehmite. researchgate.net

Sol-Gel Methodologies for Oxide and Ceramic Production

The sol-gel method is a versatile technique for producing a variety of oxide and ceramic materials. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This compound is a commonly used precursor in these syntheses.

This compound as a Precursor in Sol-Gel Synthesis of Alumina (Al₂O₃)

This compound is a frequently utilized precursor for the sol-gel synthesis of alumina (Al₂O₃) due to its ease of handling compared to alkoxides. scirp.org This method can produce various phases of alumina, including γ-alumina and α-alumina. researchgate.net The process typically involves dissolving this compound and a complexing agent, such as citric acid, in water. researchgate.netjchr.org The resulting solution is heated to form a gel, which is then dried and calcined to obtain the final alumina product. researchgate.net

Different variations of the sol-gel method exist. For example, a simple procedure involves the gelatification of hydrated this compound with propylene (B89431) oxide in an ethanol (B145695) solvent. pku.edu.cn This method can produce amorphous alumina with a well-defined mesoporous structure. pku.edu.cn Another approach uses urea as a neutralizing and hydrolysis control agent in an aqueous solution of this compound to synthesize γ-alumina. benthamopen.com The use of this compound as a precursor in an aqueous sol-gel method has been shown to yield alumina supports with higher porous volumes and specific surface areas compared to those synthesized with aluminum sec-butoxide. scirp.org

The sol-gel method also allows for the preparation of alumina in different forms, such as long fibers. This can be achieved by using this compound and tartaric acid as raw materials, with polyvinylpyrrolidone (B124986) (PVP) as a spinning additive. ustb.edu.cn

Synthesis of Gamma-Alumina (γ-Al₂O₃) and Alpha-Alumina (α-Al₂O₃) Nanoparticles via Sol-Gel Routes

The sol-gel method is particularly effective for synthesizing specific phases of alumina nanoparticles, such as gamma-alumina (γ-Al₂O₃) and alpha-alumina (α-Al₂O₃). The final phase is largely determined by the calcination temperature.

In a typical synthesis, a gel is formed from a mixture of this compound and citric acid. researchgate.net Crystalline γ-alumina can start to form at a calcination temperature of 800°C. researchgate.net As the temperature increases to 1000°C, a mixture of γ-alumina and α-alumina phases can be observed. researchgate.net The transformation to the stable α-alumina phase generally occurs at higher temperatures, around 1100°C and above. researchgate.net

The characteristics of the resulting nanoparticles can be influenced by various factors. For instance, in a modified sol-gel method using this compound, ethylene (B1197577) glycol, citric acid, and triethanolamine, nano-sized γ-Al₂O₃ particles with sizes ranging from approximately 6 to 13 nanometers were produced. researchgate.net Stirring time during the sol-gel process can also affect the particle size and degree of aggregation of α-alumina nanoparticles. hilarispublisher.com One study found that the finest particle size (20–30 nm) was obtained with a 48-hour stirring time. researchgate.net

The use of microwave irradiation in conjunction with the sol-gel method can accelerate the synthesis process. In one study, a gel prepared from boehmite sol was calcined in a microwave, leading to the formation of γ-Al₂O₃ at shorter irradiation times and α-Al₂O₃ as the dominant phase after 10 minutes of irradiation. kashanu.ac.ir

Preparation of Calcium Aluminate Phases Using this compound Salts

This compound is also a key precursor in the synthesis of various calcium aluminate phases through the sol-gel method. researchgate.netelsevier.es These materials are important components of calcium aluminate cements. The process involves mixing aqueous solutions of calcium nitrate and this compound in desired molar ratios. researchgate.netelsevier.es The solution is then heated to evaporate water and decompose the nitrates, eventually forming a solid gel. researchgate.net This gel is subsequently calcined at different temperatures to obtain the desired calcium aluminate phases. elsevier.esresearchgate.net

The specific calcium aluminate phases formed, such as monocalcium aluminate (CA), tricalcium aluminate (C₃A), and dodeca-calcium hepta-aluminate (C₁₂A₇), depend on the initial CaO/Al₂O₃ molar ratio and the calcination temperature. elsevier.esacademie-sciences.fr For example, using nano-sized starting materials from the sol-gel method, CA can be formed at 1000°C and C₃A at 1200°C. researchgate.netelsevier.es Increasing the CaO/Al₂O₃ molar ratio can accelerate the formation of crystalline calcium aluminate phases at lower calcination temperatures. researchgate.netelsevier.es

The sol-gel method offers advantages over traditional solid-state synthesis for producing calcium aluminates, as it allows for the formation of the required phase compositions and structures at lower temperatures. theamericanjournals.com

Interactive Data Tables

Table 1: Influence of Synthesis Parameters on Alumina Characteristics

| Parameter | Value/Condition | Resulting Alumina Characteristic | Reference |

| Precipitation pH | 6.0 | Microporous γ-alumina | dss.go.th |

| 7.0 - 9.0 | Mesoporous γ-alumina | dss.go.th | |

| Calcination Temperature | 800°C | Crystalline γ-alumina (11.5 nm) | researchgate.net |

| 1000°C | Mixture of γ- and α-alumina | researchgate.net | |

| 1100°C | α-alumina (49 nm) | researchgate.net | |

| Stirring Time (α-Al₂O₃) | 48 hours | Finest particle size (20-30 nm) | researchgate.net |

| 24, 36, 60 hours | Larger particle size, irregular shape | hilarispublisher.com |

Table 2: Synthesis of Calcium Aluminate Phases

| Phase | Precursors | Synthesis Method | Calcination Temperature | Reference |

| CA | Calcium Nitrate, this compound | Sol-Gel | 1000°C for 1 hour | researchgate.netelsevier.es |

| C₃A | Calcium Nitrate, this compound | Sol-Gel | 1200°C for 2 hours | researchgate.netelsevier.es |

| C₁₂A₇ | Calcium Nitrate, this compound | Sol-Gel | 950°C | academie-sciences.fr |

Combustion Synthesis Approaches

Combustion synthesis is a process that utilizes a self-sustaining, often rapid, exothermic reaction between an oxidizer and a fuel. primescholars.com In this context, this compound typically acts as the aluminum source and the oxidizer.

Solution Combustion Synthesis (SCS) is a versatile and rapid method for producing fine, often nanocrystalline, ceramic powders. ijltet.org The process involves dissolving this compound nonahydrate (the oxidizer) and a fuel (a reducing agent) in a solvent, typically water, to form a homogeneous precursor solution. primescholars.comacademie-sciences.fr This solution is then heated, causing it to dehydrate and eventually ignite. osti.gov The combustion reaction is highly exothermic and proceeds quickly, yielding a voluminous, foamy powder product. osti.gov

Various organic fuels can be employed, with urea and glycine (B1666218) being the most common for alumina synthesis due to their availability and high exothermicity. primescholars.comacademie-sciences.fr The choice of fuel significantly impacts the characteristics of the resulting alumina powder. For instance, using glycine as a fuel with this compound often results in an amorphous alumina powder, which may require subsequent calcination at high temperatures (e.g., 1100 °C) to achieve the crystalline α-Al2O3 phase. academie-sciences.fr In contrast, urea can directly yield crystalline α-Al2O3 under stoichiometric conditions. researchgate.net The use of mixed fuels, such as a combination of urea and glycine or urea and camphor, has been explored to optimize the combustion process and obtain desired phases like γ-alumina directly in the as-synthesized powder. ijltet.orgijret.org The resulting powders are characterized by their nanoscale particle size, high porosity, and voluminous nature. primescholars.comijltet.org

The molar ratio of the fuel to the oxidizer (this compound) is a critical parameter in solution combustion synthesis, profoundly influencing the reaction's thermodynamics and the final product's properties. academie-sciences.frprimescholars.com This ratio is often discussed in terms of the elemental stoichiometric coefficient (ϕe), calculated based on propellant chemistry, where a stoichiometric mixture (ϕe = 1) has enough fuel to completely react with the oxidizer. osti.gov

Altering the fuel-to-oxidizer ratio affects the flame temperature, the volume of gases produced, and the characteristics of the synthesized powder. primescholars.comacademie-sciences.fr An increase in the fuel-to-oxidizer ratio generally leads to a higher flame temperature and a greater volume of evolved gases. primescholars.comacademie-sciences.fr However, an insufficient amount of fuel may fail to trigger a combustion reaction, resulting in an amorphous product. researchgate.net For example, using only 50% of the stoichiometric amount of urea with this compound was unable to initiate combustion. researchgate.net Conversely, a significant excess of fuel can also alter the phase composition of the product; an excess of urea can lead to the formation of γ-Al2O3 instead of α-Al2O3. researchgate.net The ideal ratio must be carefully controlled to maximize the exothermic effect and achieve the desired crystalline phase and morphology. researchgate.net The initial reaction temperature, whether initiated in a furnace or by microwave, also plays a role in the final product's crystallinity and particle size. academie-sciences.frosti.gov

Table 1: Influence of Fuel Type and Ratio in Solution Combustion Synthesis

| Oxidizer | Fuel | Fuel/Oxidizer Ratio | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound | Glycine | Stoichiometric, Fuel-lean, Fuel-rich | Produces amorphous alumina powder. Increasing the fuel ratio increases flame temperature and gas production. | primescholars.com, academie-sciences.fr |

| This compound | Urea | Stoichiometric (1:2.5 molar ratio) | Can directly produce crystalline α-Al2O3. | ijret.org, researchgate.net |

| This compound | Urea | 50% of stoichiometric amount | Fails to trigger a combustion reaction, resulting in amorphous powder. | researchgate.net |

| This compound | Urea | >150% of stoichiometric amount | Increases surface area but decreases α-Al2O3 proportion in favor of γ-Al2O3. | researchgate.net |

| This compound | Glycine + Urea | Mixed Ratios | Aims to achieve sufficient combustion energy for good crystallinity in the as-synthesized powder. | ijret.org |

| This compound | Urea + Camphor | Optimized Ratio | Used to synthesize single-phase nanocrystalline γ-alumina in the as-prepared state. | ijltet.org |

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. It is a key technique for producing well-defined nanostructures.

Hydrothermal treatment of aqueous solutions containing this compound nonahydrate is a widely used method to synthesize boehmite (γ-AlOOH), an important precursor for various phases of alumina (Al2O3). cas.czresearchgate.net The process typically involves dissolving this compound and a precipitating agent, such as urea or sodium hydroxide, in water. cas.czrsc.org This solution is then sealed in a Teflon-lined stainless steel autoclave and heated to temperatures typically ranging from 120°C to 200°C for several hours. cas.czrsc.orgresearchgate.net

During the hydrothermal process, the aluminum salt hydrolyzes. researchgate.net For example, when urea is used, it slowly decomposes at elevated temperatures to produce ammonia (B1221849), which gradually raises the pH of the solution, causing the precipitation of aluminum hydroxide. researchgate.net This intermediate species then crystallizes into boehmite. rsc.org The resulting boehmite can be subsequently calcined at temperatures between 400°C and 700°C to dehydrate it into γ-alumina, often while preserving the original nanostructure. cas.czresearchgate.net This route allows for the synthesis of various alumina nanostructures, including nanotubes, nanorods, and nanoplates, by first controlling the morphology of the boehmite precursor. rsc.orgiiste.org

The morphology and crystallinity of the boehmite and subsequent alumina nanostructures can be precisely controlled by manipulating the hydrothermal reaction conditions. researchgate.net Key parameters include the pH of the solution, the type and concentration of precursors and additives, the reaction temperature, and the reaction time. cas.czrsc.orgresearchgate.net

The pH of the reaction medium has a profound effect on the final morphology. researchgate.net For instance, acidic conditions (pH ~5) can favor the formation of one-dimensional (1D) structures like nanowires, while alkaline conditions (pH ~10) can lead to two-dimensional (2D) nanoplates. researchgate.net The choice of aluminum salt anion (e.g., nitrate vs. sulfate (B86663) vs. chloride) also influences the product's morphology, with nitrate salts yielding nanoplates and sulfate salts producing microspheres under similar conditions. researchgate.net The concentration of the this compound precursor is another critical factor; lower concentrations (e.g., 0.1 mol/L) have been shown to produce 2D platelike particles, whereas higher concentrations (0.2 mol/L) can yield 1D wire-like products. researchgate.net By carefully tuning these parameters, researchers can selectively synthesize a wide array of nano-architectures, such as nanoflowers, nanorods, and hollow spheres, to suit specific applications. cas.cz

Table 2: Control of Nanostructure Morphology via Hydrothermal Conditions

| Aluminum Source | Other Reagents | pH / Key Condition | Temperature & Time | Resulting Morphology | Reference(s) |

|---|---|---|---|---|---|

| Al(NO₃)₃·9H₂O | NaOH | pH ~10 | 200°C, 20 h | Boehmite Nanoplates | rsc.org, researchgate.net |

| Al(NO₃)₃·9H₂O | - | pH ~5 | - | Boehmite Nanowires | researchgate.net |

| Al(NO₃)₃·9H₂O | Urea | Urea/Nitrate molar ratio = 2 | 200°C | Flower-like Boehmite Nano-architectures | cas.cz |

| Al(NO₃)₃·9H₂O | - | Low Al³⁺ concentration (0.1 M) | 200°C, 24 h | 2D Platelike particles | researchgate.net |

| Al(NO₃)₃·9H₂O | - | High Al³⁺ concentration (0.2 M) | 200°C, 24 h | 1D Wire-like products | researchgate.net |

| Al(NO₃)₃·9H₂O | CTAB, Urea | Molar ratio 29:153:1 (Al:CTAB:Urea) | - | γ-Alumina Nanotubes (after calcination) | iiste.org |

Advanced Drying and Deposition Techniques

Beyond powder synthesis, this compound is a key precursor in various advanced techniques for creating thin films and specialized materials, which involve sophisticated drying and deposition steps.

The sol-gel process is a prominent example where this compound is used to create a 'sol' (a colloidal solution) that is then converted into a 'gel' (a solid network). chalcogen.ro This gel can be applied to a substrate using methods like spin coating, where the substrate is rotated at high speed to spread the solution evenly. chalcogen.rocsic.es After deposition, the film undergoes drying and annealing (thermal treatment) at controlled temperatures to remove solvents and organic components and to crystallize the desired oxide phase. chalcogen.rocsic.es This technique is used to create aluminum-doped zinc oxide (AZO) transparent conductive films and epitaxial Sr3Al2O6 sacrificial layers, with this compound serving as the aluminum source. chalcogen.rocsic.es

Other advanced deposition methods include:

Chemical Solution Deposition (CSD): A broad category that includes sol-gel methods, where a precursor solution of this compound and other salts is deposited onto a substrate, followed by thermal treatment to form the final film. csic.es

Electrodeposition: This technique uses an electrical current to deposit a material from a solution containing this compound and other metal salts onto a conductive substrate. It has been employed to synthesize Gallium Nitride (GaN) films from aqueous solutions. scirp.org

Polyacrylamide Gel Route: In this method, a solution of this compound is incorporated into a polymerizing acrylamide (B121943) gel network. researchgate.net The gel immobilizes the metal ions, preventing agglomeration during the subsequent drying and sintering steps, which facilitates the synthesis of ultrafine, high-purity powders like aluminum nitride (AlN). researchgate.net

Magnetron Sputtering: While not a direct solution-based method, this compound can be used to synthesize the high-purity aluminum or alumina targets used in this physical vapor deposition technique for creating high-quality AlN films. mdpi.com

These methods highlight the versatility of this compound as a water-soluble, high-purity precursor for fabricating complex, functional materials beyond simple powders.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing alumina nanoparticles from this compound. This technique offers a significant advantage over conventional heating methods by reducing reaction times. kashanu.ac.iramazonaws.com The process often involves the use of plant extracts as green and eco-friendly reducing and capping agents.

In a typical green synthesis approach, an aqueous solution of this compound is mixed with plant extracts, such as those from tea, coffee, or triphala. rhhz.net The mixture is then subjected to microwave irradiation, for instance at 540 W, which facilitates the formation of alumina nanoparticles. rhhz.net The resulting nanoparticles are often spherical or oval in shape, with sizes ranging from 50 to 400 nm, depending on the plant extract used. rhhz.net

Another microwave-assisted method involves a combustion technique. kashanu.ac.iramazonaws.com Here, a solution of this compound and urea, in a 1:2.5 ratio, is heated in a microwave at 900 W for a short duration of 3-5 minutes. kashanu.ac.iramazonaws.com This process yields α-Al2O3 nanoparticles with sizes around 18-20 nm without the need for subsequent calcination to induce phase transformation. kashanu.ac.iramazonaws.com The sol-gel method can also be combined with microwave irradiation. A gel prepared from a boehmite sol is calcined in a microwave, where short irradiation times favor the nucleation of γ-Al2O3, while longer times lead to the formation of the α-Al2O3 phase. kashanu.ac.iramazonaws.com

Table 4: Microwave-Assisted Synthesis of Alumina Nanoparticles

| Method | Reagents | Microwave Power/Time | Resulting Nanoparticle Size | Crystalline Phase | Reference |

|---|---|---|---|---|---|

| Green Synthesis | This compound, Plant extracts (tea, coffee, triphala) | 540 W | 50-400 nm | Alumina | rhhz.net |

| Combustion | This compound, Urea (1:2.5 ratio) | 900 W / 3-5 min | 18-20 nm | α-Al₂O₃ | kashanu.ac.iramazonaws.com |

| Sol-Gel | Boehmite sol (from this compound) | 900 W / up to 10 min | Not specified | γ-Al₂O₃ to α-Al₂O₃ (with increasing time) | kashanu.ac.iramazonaws.com |

Microwave-assisted hydrothermal synthesis is another effective technique for producing nanoparticles from this compound and other metal salts, offering advantages in terms of reduced processing time and lower temperatures compared to conventional hydrothermal methods. mdpi.com This method allows for the synthesis of doped and composite nanoparticles with controlled properties.

For example, this method has been used to synthesize zinc oxide nanoparticles doped with aluminum ions. mdpi.com An aqueous solution containing zinc nitrate and this compound is treated in a microwave reactor. mdpi.com This process can lead to the incorporation of aluminum ions into the zinc oxide crystal lattice and, depending on the aluminum content, the formation of a spinel phase (ZnAl2O4). mdpi.com The use of a microwave reactor enables the synthesis to be carried out at temperatures between 100-120°C with a microwave power of 600 W. mdpi.com

A comparative study of synthesizing ZnAl2O4 spinel powders via microwave-assisted combustion and hydrothermal methods, both using this compound as a precursor, revealed differences in the resulting materials. scielo.br The microwave-assisted combustion method, which uses urea as fuel and involves a 5-minute irradiation at 900 W, produces larger crystallites (around 25.6 nm) with a porous, plate-like morphology. scielo.br In contrast, the hydrothermal method, which also uses urea but as a basic source, yields significantly smaller crystallites (around 6.9 nm). scielo.br

Table 5: Microwave-Assisted Hydrothermal Synthesis of Nanoparticles

| Target Material | Precursors | Method | Microwave Power/Temperature | Resulting Crystallite Size | Reference |

|---|---|---|---|---|---|

| Al-doped ZnO | Zinc nitrate, this compound | Hydrothermal | 600 W / 100-120°C | Smaller grain size than conventional methods | mdpi.com |

| ZnAl₂O₄ | Zinc nitrate, this compound, Urea | Microwave Assisted Combustion | 900 W | 25.6 nm | scielo.br |

| ZnAl₂O₄ | Zinc nitrate, this compound, Urea | Hydrothermal | Not specified | 6.9 nm | scielo.br |

Fundamental Chemical Reactivity and Decomposition Studies

Thermal Decomposition Mechanisms of Aluminum Nitrate (B79036) Hydrates

The thermal decomposition of aluminum nitrate, particularly its common nonahydrate form, Al(NO₃)₃·9H₂O, is a complex process that has been the subject of extensive research. It does not proceed in a single step but involves a series of overlapping physical and chemical transformations, including dehydration, hydrolysis, and the eventual formation of aluminum oxide.

Multi-Stage Thermal Decomposition Pathways

The thermal decomposition of this compound nonahydrate is characterized by a multi-stage mechanism. researchgate.netresearchgate.net Initial heating does not lead to a stable anhydrous salt; instead, the compound melts around 73.5°C and begins to decompose simultaneously with dehydration. sciencemadness.orggoogle.com

Studies using thermogravimetric (TG) and differential thermal analysis (DTA) have elucidated these stages. researchgate.netakjournals.com The process generally unfolds as follows:

Initial Dehydration: The first stage involves the partial loss of water of hydration. This occurs at relatively low temperatures, with hydrated salts beginning to evolve water in the 35-70°C range. researchgate.netakjournals.com This initial dehydration happens without the decomposition of the nitrate groups. researchgate.net

Hydrolytic Decomposition and Formation of Intermediates: As the temperature increases, successive stages involve hydrolytic processes. researchgate.net The coordinated water molecules participate in the reaction, leading to the formation of intermediate compounds such as basic aluminum nitrates or oxo-nitrates and hydroxide (B78521) nitrates. researchgate.net This is coupled with the further loss of water and the initial breakdown of nitrate groups. researchgate.netresearchgate.net

Formation of Aluminum Oxide: At higher temperatures, typically around 250°C, these intermediate compounds decompose further to yield amorphous aluminum oxide. akjournals.com The complete conversion to the final oxide product occurs through the gradual loss of remaining water and nitrogen-containing species. researchgate.net The entire process proceeds with the formation of amorphous alumina (B75360), which may remain in this state up to 1000°C. researchgate.net

Identification and Analysis of Gaseous Decomposition Products (e.g., HNO₃, NO₂, NO, N₂O)

The decomposition of this compound releases a variety of gaseous products, the composition of which depends on the specific conditions of the reaction. The primary gaseous products arise from the breakdown of the nitrate anion and the release of water.

Analysis has identified the following key gaseous species:

Nitric Acid (HNO₃): During the hydrolytic stages, water and nitrate ions react to produce gaseous nitric acid. researchgate.netacs.org Processes have been developed specifically to recover high-strength nitric acid during decomposition. google.com

Nitrogen Oxides (NO₂, N₂O₄, NO, N₂O₅): A range of nitrogen oxides are formed, particularly at higher temperatures. Nitrogen dioxide (NO₂) is a commonly observed product, often visible as a reddish-brown gas. sciencemadness.orgacs.org Other identified species include dinitrogen tetroxide (N₂O₄), nitric oxide (NO), and dinitrogen pentoxide (N₂O₅). acs.orgkpfu.ru

Oxygen (O₂): The decomposition can also release oxygen gas. sciencemadness.org

Water (H₂O): Water is released throughout the process, originating from both the water of hydration and as a product of intermediate reactions. acs.orgkpfu.ru

The relative amounts and types of gases evolved can vary. For example, in the presence of a fuel like urea (B33335), the variety of nitrogen-containing gases can include N₂, NO, N₂O, N₂O₃, N₂O₄, and NO₂. researchgate.net

Influence of Atmosphere and Temperature on Decomposition Kinetics and Products

The kinetics of decomposition and the final products are significantly influenced by the surrounding atmosphere and the temperature profile.

Influence of Atmosphere: Studies comparing decomposition under different atmospheres show marked differences. For instance, decomposition under an inert nitrogen atmosphere can proceed via a mechanism involving the formation of amorphous aluminum oxide with the emission of nitric acid and nitrogen oxides. researchgate.net In contrast, decomposition in an air atmosphere also involves successive dehydration steps. researchgate.net For related materials like AlCrN coatings, annealing in a nitrogen atmosphere leads to partial dissociation, while heating in synthetic air results in complete oxidation. researchgate.net

Influence of Temperature and Pressure: The rate of decomposition is highly temperature-dependent. The process begins with melting at approximately 73.5°C and boiling with decomposition at 135°C at atmospheric pressure. google.com By manipulating both temperature and pressure, the decomposition pathway can be controlled. For example, heating molten this compound nonahydrate to between 170°C and 230°C under superatmospheric pressure (25 to 80 p.s.i.g.) allows for the controlled removal of nitric acid, preventing the formation of a highly viscous melt that complicates the process at atmospheric pressure. google.com This controlled process yields a friable solid intermediate, which is more easily handled for final calcination to alumina. google.com

The following table summarizes the key decomposition stages and products under different conditions.

| Parameter | Condition | Observed Stages/Products | Source |

| Atmosphere | Inert (Nitrogen) | Formation of amorphous Al₂O₃, emission of HNO₃ and nitrogen oxides. | researchgate.net |

| Air | Successive dehydration steps, formation of amorphous alumina up to 1000°C. | researchgate.net | |

| Pressure | Atmospheric | Melts at 73.5°C, boils with decomposition at 135°C, forms highly viscous melt. | google.com |

| Superatmospheric (25-80 p.s.i.g.) | Decomposition occurs at 170-230°C, allows controlled removal of HNO₃, forms a friable solid. | google.com |

Computerized Modeling and Molecular Simulation of Decomposition

While experimental studies provide macroscopic data, computerized modeling and molecular simulation offer insights into the reaction mechanisms at an atomic level. tandfonline.com These computational methods are used to understand the structure of intermediates, transition states, and reaction energetics.

Molecular mechanics methods have been successfully applied to model the thermal decomposition of other metal nitrate hydrates, such as gadolinium nitrate. researchgate.net These simulations show that decomposition can proceed through the formation of complex intermediates, like tetrameric heterocycles, which then gradually lose nitrogen-containing groups to form the final oxide. researchgate.net By calculating the potential energies of proposed intermediates, their relative stability can be evaluated, providing a theoretical basis for the decomposition pathway. researchgate.net

For aluminum-containing energetic materials, molecular dynamics simulations using reactive force fields (ReaxFF) can model the decomposition process. tandfonline.comacs.org These simulations track the motion of individual atoms, revealing how bonds break and form over time. This approach helps to elucidate the influence of factors like temperature on reaction rates and product formation at a microscopic level. tandfonline.com Quantum molecular dynamics (QMD) is another powerful tool used to assess the reaction kinetics of energetic materials, providing a theoretical complement to experimental measurements of thermal stability. nih.gov

Hydrolytic Processes and Formation of Amorphous Compounds

The hydrolysis of this compound in aqueous solutions is a critical process that leads to the formation of various amorphous compounds, which are often precursors for catalysts and advanced materials.

Formation of Amorphous Aluminum Hydroxide and Basic Salts

The stepwise hydrolysis of aluminum salts like this compound results in the formation of an amorphous phase. researchgate.net This amorphous material is often stabilized by the products of incomplete hydrolysis, known as basic aluminum salts. researchgate.net

When an alkali such as ammonium (B1175870) hydroxide is added to an this compound solution, a gelatinous precipitate of amorphous aluminum hydroxide is formed. researchgate.net The process of hydrolysis and polymerization occurs simultaneously, meaning the precipitate will contain a certain amount of basic salts. mdpi.com The formation of these basic salts is an intermediate step before the potential crystallization of aluminum hydroxide. mdpi.com

Under specific conditions (e.g., pH = 6, temperature = 20°C), a stable basic aluminum salt with an amorphous structure, such as Al₄O₂(OH)₇(NO₃), can be formed. mdpi.com The thermal decomposition of this compound itself can also yield a complex X-ray amorphous compound consisting of a mixture of amorphous aluminum hydroxide and a basic aluminum salt. kpfu.ru For example, decomposition at 350°C can produce a mixture containing approximately 84% basic salt and 16% amorphous hydroxide. kpfu.ru

Solution Chemistry and Hydrolytic Polymerization Behavior

The behavior of this compound in aqueous solutions is characterized by complex hydrolysis and polymerization reactions, leading to the formation of various monomeric and polynuclear hydroxyl-aluminum species. The extent of these reactions is highly dependent on factors such as pH, aluminum concentration, and the presence of other ions.

Light-Scattering Investigations of Aqueous this compound Solutions

Light-scattering techniques have proven valuable in studying the aggregation of solute species in aqueous this compound solutions. acs.org These studies have provided insights into the formation and size of polynuclear aluminum complexes as a function of the hydroxide-to-aluminum ratio (OH/Al). acs.org

Research has shown that as the OH/Al ratio increases, the degree of polymerization of aluminum species also increases. acs.org Light-scattering measurements have been used to determine the weight-average number of aluminum atoms per solute cation. acs.org The results from these studies are in reasonable agreement with the number-average values reported by other investigators using different techniques. acs.org

For instance, small-angle X-ray scattering studies on hydrolyzed this compound solutions with OH/Al ratios ranging from 1 to 2.5 revealed the presence of aggregates immediately after preparation. aip.org These freshly prepared aggregates are believed to have a platelet-like shape. aip.org In aged solutions, particularly those with OH/Al ratios between 1.5 and 2.25, the radius of gyration was found to be a constant 4.3 Å. aip.org This value is consistent with the calculated radius of gyration for the well-defined polynuclear complex [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, commonly known as the Al₁₃ Keggin-ion. aip.org

It is important to note that no angular dependency was observed in the scattering pattern from any of the aluminum-containing solutions in some studies, which can simplify the analysis but also indicates certain characteristics of the scattering particles. acs.org

Characterization of Hydroxyl-Aluminum Complexes in Solution

The hydrolysis of the aluminum(III) ion in aqueous solutions leads to the formation of a variety of hydroxyl-aluminum complexes. The specific species present and their relative concentrations are influenced by the total aluminum concentration, pH, and the ionic medium. cdnsciencepub.com

At low pH values, the hydrolysis process begins with the formation of monomeric species. However, as the pH increases, polymerization becomes significant, leading to the formation of polynuclear complexes. cdnsciencepub.com Emf (electromotive force) methods have been used to study the hydrolysis of aluminum(III) in a sodium nitrate medium. cdnsciencepub.com These studies indicate that the extent of hydrolysis increases with increasing aluminum concentration at a fixed pH, confirming the presence of polynuclear species. cdnsciencepub.com The data from these experiments suggest the formation of complexes such as Al₂(OH)₂⁴⁺ and Al₃(OH)₄⁵⁺. cdnsciencepub.com In some cases, at higher degrees of hydrolysis, the formation of a trimer is also observed. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al NMR, is a powerful tool for identifying and quantifying different aluminum species in solution. osti.gov Studies using ²⁷Al NMR have identified distinct resonance peaks for various hydroxyl-aluminum complexes. osti.gov For example, in concentrated solutions, the Al₁₃ polynuclear species exhibits a chemical shift approximately 63 ppm downfield from the hexaaquaaluminum ion, while the dimeric species, Al₂(OH)₂(H₂O)₈⁴⁺, shows a broad resonance about 3 ppm downfield from the monomer. osti.gov

The distribution of these species is highly sensitive to the aluminum concentration and the rate at which a base is added to induce hydrolysis. osti.gov For instance, in dilute solutions, the Al₁₃ polymer is observed at OH/Al ratios greater than 0.25, and its concentration increases linearly with the OH/Al ratio up to a certain point. osti.gov The rate of base addition can affect the continued formation or potential breakdown of this polymer at higher OH/Al ratios. osti.gov

The following table lists some of the characterized hydroxyl-aluminum complexes in solution.

| Complex | Formula | Method of Characterization | Reference |

| Dimer | Al₂(OH)₂⁴⁺ | Emf, ²⁷Al NMR | cdnsciencepub.comosti.gov |

| Trimer | Al₃(OH)₄⁵⁺ | Emf | cdnsciencepub.com |

| Tridecamer (Al₁₃) | [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ | Small-Angle X-ray Scattering, ²⁷Al NMR | aip.orgosti.gov |

Advanced Materials Synthesis and Engineering Via Aluminum Nitrate Precursors

Alumina-Based Materials (Al₂O₃)

Aluminum nitrate (B79036) is extensively used in the production of various forms of alumina (B75360), a material prized for its thermal stability, chemical inertness, and mechanical hardness. By carefully controlling synthesis conditions, aluminum nitrate precursors can be used to create alumina with specific phases, morphologies, and porosities.

The synthesis of nanostructured alumina, including its gamma (γ-Al₂O₃) and alpha (α-Al₂O₃) phases, can be effectively achieved using this compound as the primary aluminum source. Various synthesis routes, such as auto-combustion, sol-gel, and hydrothermal methods, enable precise control over the final material's characteristics. researchgate.netekb.egresearchgate.net

A facile auto-combustion method, for instance, employs this compound as an oxidant and an organic fuel like glycine (B1666218). researchgate.netekb.egekb.eg This exothermic reaction produces gaseous byproducts that contribute to the high porosity of the resulting alumina. ekb.eg Subsequent calcination of the combusted powder at specific temperatures allows for phase control; calcination at 800°C typically yields γ-Al₂O₃, while higher temperatures around 1000°C promote the transition to the more stable α-Al₂O₃ phase. researchgate.netekb.egekb.eg This technique has been shown to produce γ-Al₂O₃ and α-Al₂O₃ nanoparticles with average crystallite sizes of 5.8 nm and 15 nm, respectively, and a low degree of agglomeration. researchgate.netekb.eg

The morphology and porosity of the alumina can be further tailored by adjusting synthesis parameters. The sol-gel process, often assisted by templates or structure-directing agents, offers another level of control. For example, using Al-based Metal-Organic Frameworks (MOFs), such as MIL-96, as precursors allows for the creation of alumina particles that retain the morphology of the parent MOF. atlantis-press.com Thermal treatment of these MOFs leads to mesoporous alumina with a controllable pore structure; adjusting the thermal treatment time can modulate the pore size distribution. atlantis-press.com Similarly, changing the aluminum precursor from aluminum chloride to this compound has been shown to modify the crystallinity and texture of mesoporous alumina, affecting surface area, pore volume, and pore size. ijcce.ac.ir

Table 1: Synthesis of Nanostructured Alumina using this compound

| Synthesis Method | Co-reagent/Template | Calcination Temperature (°C) | Resulting Phase | Key Characteristics |

|---|---|---|---|---|

| Auto-combustion | Glycine | 800 | γ-Al₂O₃ | Avg. crystallite size: 5.8 nm; low agglomeration. researchgate.netekb.eg |

| Auto-combustion | Glycine | 1000 | α-Al₂O₃ | Avg. crystallite size: 15 nm; low agglomeration. researchgate.netekb.eg |

| Sol-gel | Hexamethylenetetramine (HMTA) | 500+ | δ-Al₂O₃ | Nanofibers with 2 nm diameter; BET surface area of 412.6 m²/g. researchgate.net |

| MOF (MIL-96) Decomposition | Trimesic acid | 4h / 8h (treatment time) | Amorphous Al₂O₃ | Hexagonal spindle-shaped morphology; controllable pore size (3.8 to 4.2 nm). atlantis-press.com |

| Sol-gel | Chitosan | 800 | γ-Al₂O₃ | Spherical-shaped mesoporous beads; high thermal stability. ijcce.ac.ir |

Developing alumina with a high specific surface area (SSA) is crucial for applications in catalysis, adsorption, and separation processes. This compound is a key precursor in methods designed to maximize this property. acs.org

One effective technique involves the epoxide-initiated gelation of aqueous or ethanolic solutions of this compound, followed by supercritical CO₂ drying to produce alumina aerogels. acs.orgresearchgate.net This process yields low-density, monolithic aerogels with exceptionally high surface areas, ranging from 600 to 700 m²/g. acs.orgresearchgate.net The resulting aerogels are typically amorphous but can be converted to γ-Al₂O₃ by calcining at 800°C without a significant loss of surface area or their monolithic structure. acs.orgresearchgate.net

Another approach utilizes a hard template, such as carbon black. In this method, this compound is deposited onto the carbon template via deposition-precipitation. rsc.org Subsequent removal of the carbon template by combustion leaves behind a high-surface-area α-Al₂O₃ structure. This technique has successfully produced α-Al₂O₃ with a surface area of approximately 44 m²/g, which is notably high for the alpha phase. rsc.org

The sol-gel process, when carefully controlled, can also yield high-SSA γ-Al₂O₃. By optimizing variables such as aging temperature, the use of additives like polyvinyl alcohol, and aging time, γ-Al₂O₃ with surface areas around 330 m²/g can be achieved from an this compound precursor. scientific.net Furthermore, using this compound in an evaporation-induced self-assembly (EISA) pathway has been shown to produce ordered mesoporous alumina with high thermal stability and large surface areas. scielo.br Research has demonstrated that by controlling the precursor addition rate and using supercritical drying, γ-alumina with a BET surface area of 423.7 m²/g and a pore volume of 5.4 cm³/g can be obtained when this compound is used with sodium hydroxide (B78521) as a precipitant. researchgate.net

Table 2: Development of High Specific Surface Area Alumina

| Synthesis Method | Precursors/Templates | Resulting Phase | Achieved Specific Surface Area (m²/g) |

|---|---|---|---|

| Epoxide-initiated gelation | This compound, Propylene (B89431) oxide, Ethanol (B145695) | Amorphous (as-dried), γ-Al₂O₃ (calcined) | 600 - 700 acs.orgresearchgate.net |

| Hard Template | This compound, Carbon black | α-Al₂O₃ | ~44 rsc.org |

| Sol-gel | This compound, Ammonium (B1175870) carbonate, Polyvinyl alcohol | γ-Al₂O₃ | ~330 scientific.net |

| Sol-gel / Supercritical Drying | This compound, Sodium hydroxide | γ-Al₂O₃ | 423.7 researchgate.net |

| Hydrothermal | This compound, KH560-540 (templating agent) | γ-Al₂O₃ | up to 508 scielo.br |

Alumina nanofibers are of great interest for applications in filtration, reinforcement composites, and catalysis, owing to their high aspect ratio and surface area. This compound is a commonly used precursor for producing these one-dimensional nanostructures through methods like electrospinning and sol-gel synthesis. uab.eduscispace.com

In electrospinning, a solution containing this compound and a polymer, typically polyvinylpyrrolidone (B124986) (PVP) or polyacrylonitrile (B21495) (PAN), is used. uab.eduscientific.netscielo.br The polymer provides the necessary viscosity for fiber formation during the electrospinning process. The resulting composite nanofibers are then subjected to a calcination step, where the polymer is burned off and the this compound decomposes to form alumina (Al₂O₃). scientific.netscielo.br The calcination temperature is a critical parameter that dictates the crystalline phase and structural integrity of the final alumina nanofibers. scientific.net For example, using an this compound/PVP precursor, calcination at temperatures between 500°C and 1100°C can produce γ-Al₂O₃ nanofibers, while heating to 1200°C facilitates the transformation to α-Al₂O₃. scielo.br These nanofibers typically have diameters in the range of 200-270 nm. scielo.br

The sol-gel method offers an alternative route. Long alumina fibers can be prepared from a spinning sol created by mixing this compound, malic acid (as a chelating agent), and PVP (as a spinning additive). scispace.com Gel fibers over 80 cm in length have been produced, which upon sintering at 1200°C, transform into α-Al₂O₃ fibers with a smooth surface and a diameter of about 20 μm. scispace.com Another novel sol-gel approach involves hydrolyzing this compound with hexamethylenetetramine (HMTA) and then using a supercritical fluid drying process. This has been shown to produce very fine δ-Al₂O₃ nanofibers with diameters of just 2 nm and lengths of 50 nm. researchgate.net

Table 3: Synthesis of Alumina Nanofibers from this compound

| Synthesis Method | Polymer/Additive | Calcination/Sintering Temp. (°C) | Final Alumina Phase | Nanofiber Dimensions |

|---|---|---|---|---|

| AC Electrospinning | Polyvinylpyrrolidone (PVP) | 700 - 1000 | γ-Al₂O₃ | Diameter: 260 ± 90 nm. uab.edu |

| Solution Blow Spinning | Polyvinylpyrrolidone (PVP) | 500 - 1100 | γ-Al₂O₃ | Diameter: 200 - 270 nm. scielo.br |

| Solution Blow Spinning | Polyvinylpyrrolidone (PVP) | 1200 | α-Al₂O₃ | Diameter: 200 - 270 nm. scielo.br |

| Electrospinning | Polyacrylonitrile (PAN) | 1000 or 1300 | α-Al₂O₃ | Porous, hollow nanofibers. scientific.net |

| Sol-gel | Malic Acid, PVP | 1200 | α-Al₂O₃ | Diameter: ~20 μm, Length: >80 cm. scispace.com |

| Sol-gel / Supercritical Drying | Hexamethylenetetramine (HMTA) | N/A | δ-Al₂O₃ | Diameter: 2 nm, Length: 50 nm. researchgate.net |

The choice of anion in the aluminum salt precursor and the use of various additives significantly impact the morphology, particle size, phase transformation, and sintering behavior of the resulting alumina. When comparing this compound with other salts like aluminum chloride and aluminum sulfate (B86663) under identical synthesis conditions, distinct differences emerge.

Studies using a homogeneous precipitation method have shown that precursors derived from this compound and aluminum chloride tend to form fibrillar, agglomerated gels. researchgate.net In contrast, aluminum sulfate precursors can directly yield amorphous powders with regular spherical particles. researchgate.net The anion's ability to stabilize colloidal particles plays a role; for instance, alumina particles derived from this compound are often smaller than those from aluminum sulfate, which may be linked to the stability provided by the nitrate anion during precipitation. researchgate.net The anion also affects the phase transformation temperature; the transition to α-Al₂O₃ occurs at a lower temperature when using an this compound precursor compared to an aluminum sulfate precursor. researchgate.net

Additives are crucial for controlling the synthesis process. In combustion synthesis, organic additives like methylcarbazate act as fuel. hzdr.deresearchgate.net The ratio of this fuel to the this compound (oxidizer) influences the microstructure and porosity. hzdr.deresearchgate.net For example, adding specific amounts of methylcarbazate can inhibit the formation of mesopores that are present when this compound is used alone. hzdr.deresearchgate.net In precipitation methods, additives can prevent undesirable aggregation of nanoparticles. rsc.org However, while dispersants can improve colloid stability and green densification, they can also affect the final product's crystallinity. rsc.org The use of anions that form gaseous species upon decomposition, like in ammonium aluminum carbonate hydroxide, can help suppress agglomeration. rsc.org

The sintering behavior is also strongly influenced by the precursor anion. Nanosized alumina powders produced from this compound exhibit higher sinterability, beginning densification at a temperature approximately 200°C lower than powders derived from aluminum chloride under identical conditions. maxwellsci.com This leads to better consolidation and higher final densities for nitrate-derived alumina. maxwellsci.com

Table 4: Effect of Anions and Additives on Alumina Synthesis

| Precursor(s) | Additive(s) | Synthesis Method | Key Finding |

|---|---|---|---|

| This compound vs. Aluminum sulfate | None | Precipitation | Nitrate precursor leads to smaller particle size and lower α-Al₂O₃ transformation temperature. researchgate.net |

| This compound | Methylcarbazate (MCZ) | Combustion Synthesis | MCZ inhibits mesopore formation; improves dielectric properties. hzdr.deresearchgate.net |

| This compound vs. Aluminum chloride | Urea (B33335) | Homogeneous Precipitation | Both form fibrillar gels; nitrate-derived powder shows superior sintering behavior. researchgate.netmaxwellsci.com |

| Aluminum sulfate + this compound | Urea | Homogeneous Precipitation | A 40:60 molar ratio produces a precursor with good filtering, spherical morphology, and uniform particle size. researchgate.net |

| This compound | Polyethylene glycol | Precipitation | Produces high-porosity γ-Al₂O₃ with a controlled pore diameter distribution. google.com |

Aluminum Nitride (AlN) Structures

Aluminum nitride (AlN) is a material with high thermal conductivity, excellent electrical insulation, and piezoelectric properties, making it valuable for electronics, optics, and micro-electromechanical systems (MEMS). mdpi.comnih.gov While AlN is typically synthesized via carbothermal reduction or direct nitridation at high temperatures, this compound can serve as a precursor for creating the high-purity alumina that is subsequently used to produce AlN sputtering targets. sciengineeredmaterials.com

Magnetron sputtering is a dominant physical vapor deposition (PVD) technique for producing high-quality, c-axis oriented polycrystalline AlN thin films at temperatures compatible with semiconductor manufacturing (<450 °C). nih.govtandfonline.com In this process, an AlN target is bombarded with ions (typically argon) in a vacuum chamber, causing AlN to be ejected and deposited onto a substrate. mdpi.com

Reactive magnetron sputtering is a common variation where a pure aluminum target is sputtered in a mixed argon and nitrogen (N₂) atmosphere. mdpi.comtandfonline.com The sputtered aluminum atoms react with the nitrogen gas to form an AlN film on the substrate. nih.gov The properties of the deposited film are highly dependent on several key parameters:

Gas Flow Ratio (N₂/Ar): This ratio is critical for achieving the correct stoichiometry (Al/N ratio ≈ 1:1) in the film. mdpi.com

Sputtering Power (DC or RF): The power affects the energy of the sputtered atoms and the deposition rate, which in turn influences the crystalline quality of the film. mdpi.comtandfonline.com

Substrate Temperature: Higher temperatures can improve crystallinity, but low-temperature deposition is often required for CMOS compatibility. tandfonline.commdpi.com

Deposition Pressure: Working pressure influences the optical and crystalline properties of the AlN film. mdpi.com

Different sputtering methods, including direct current (DC), radio frequency (RF), and pulsed DC magnetron sputtering, are employed to optimize film characteristics for specific applications. mdpi.com For instance, RF magnetron sputtering has been used to grow highly (100)-oriented AlN films on silicon substrates. mdpi.com Introducing a thin, N-rich AlN buffer layer at the beginning of the process has been shown to significantly improve the texture and reduce residual stress in the final film. scientific.net

Table 5: Parameters in AlN Thin Film Deposition by Sputtering

| Sputtering Method | Target | Key Parameters & Conditions | Resulting Film Properties/Application |

|---|---|---|---|

| RF Magnetron Sputtering | AlN or Al | Constant temperature, N₂ flow, RF power, and pressure. | High-quality films with Al/N ratio ≈ 1:1 and low oxygen. mdpi.com |

| DC Reactive Magnetron Sputtering | Al | N₂/Ar gas flow ratio: 8.9/8.9 sccm; Power: 300 W; Temp: 200°C. | Nanostructured AlN films for piezoelectric applications. mdpi.com |

| Mid-Frequency (MF) Reactive Sputtering | Al | 50 nm N-rich AlN buffer layer deposited at room temperature. | Highly textured film with FWHM of 1.6°; residual stress ~500MPa. scientific.net |

| DC Magnetron Sputtering | Al | Substrate bias voltage of -50 V; varied working pressure. | Study of optical properties of AlN thin films. mdpi.com |

Control of AlN Film Microstructure, Mechanical Properties, and Thermal Conductivity

The use of this compound as a precursor in the synthesis of aluminum nitride (AlN) films allows for significant control over the film's microstructure, which in turn dictates its mechanical and thermal properties. The deposition method and subsequent processing conditions are critical in tailoring these characteristics for specific applications.

Solution-based methods, such as combustion synthesis using this compound, offer a route to produce uniform alumina thin films. hzdr.de The ratio of the oxidizing agent (this compound) to the reducing agent can be adjusted to control the composition and microstructure of the resulting oxide layers. hzdr.de For instance, the addition of methylcarbazate (MCZ) to this compound (ALN) in varying ratios has been shown to influence the porosity and dielectric properties of the synthesized alumina films. hzdr.deresearchgate.net While films prepared from this compound alone tend to have mesopores and larger micropores, the addition of MCZ can inhibit the formation of these mesopores, leading to improved dielectric performance. hzdr.deresearchgate.net

The mechanical properties of AlN films, including Young's modulus, residual stress, and fracture strength, are strongly dependent on their microstructure, which is influenced by the deposition technique. researchgate.net Techniques like sputtering, metal-organic vapor phase epitaxy (MOVPE), and atomic layer deposition (ALD) produce films with varying degrees of crystallinity, directly impacting their mechanical integrity. researchgate.net Higher crystallinity generally leads to increased fracture strength and Young's modulus. researchgate.net For example, AlN films have demonstrated a Young's modulus of approximately 340 GPa. researchgate.net Nanohardness values for AlN films can reach up to 28 GPa, with an elastic modulus of 437 GPa. researchgate.net

Table 1: Mechanical Properties of AlN Thin Films

| Property | Value | Deposition Method/Conditions |

|---|---|---|

| Young's Modulus | 335 GPa | Sputtered |

| Young's Modulus | 343 GPa | Sputtered (different thickness) |

| Young's Modulus | 346 GPa | MOVPE |

| Young's Modulus | 272 GPa | ALD |

| Residual Stress | 249 MPa | Sputtered |

| Residual Stress | 876 MPa | Sputtered (different thickness) |

| Residual Stress | 1,526 MPa | MOVPE |

| Residual Stress | 272 MPa | ALD |

| Fracture Strength | 1.42 GPa | Sputtered |

| Fracture Strength | 1.54 GPa | Sputtered (different thickness) |

| Fracture Strength | 2.76 GPa | MOVPE |

| Fracture Strength | 0.61 GPa | ALD |

This table is populated with data from a study on the mechanical properties and reliability of aluminum nitride thin films. researchgate.net

Thermal conductivity is another critical property of AlN films that is closely linked to the microstructure. High-quality, single-crystal AlN exhibits a high intrinsic thermal conductivity of up to 321 W/(m·K). wikipedia.org However, for polycrystalline films, the thermal conductivity is typically lower, ranging from 70 to 210 W/(m·K), and is influenced by factors such as grain size and defect densities. wikipedia.org By controlling deposition conditions, such as the partial pressure of reactive nitrogen during sputtering, it is possible to achieve a significant variation in thermal conductivity, with values for ~600 nm films ranging from approximately 36 to 104 W m⁻¹ K⁻¹. stanford.edu

Doping Strategies for Piezoelectric AlN Thin Films

This compound serves as a foundational material in processes aimed at enhancing the piezoelectric properties of aluminum nitride (AlN) thin films through doping. While pure AlN possesses piezoelectric properties, doping with certain elements can significantly improve its performance for applications in microelectromechanical systems (MEMS) and other devices. azom.comresearchgate.net

A prominent strategy involves the introduction of scandium (Sc) into the AlN crystal lattice. researchgate.net Scandium doping has been demonstrated to considerably enhance both the piezoelectric and ferroelectric properties of the material. researchgate.net This enhancement is attributed to the flattening of the energy landscape of the wurtzite structure, which reduces the electric field required for polarization switching. mdpi.com The addition of Sc can lead to a substantial increase in the piezoelectric coefficient (d₃₃). nih.gov

Other doping strategies are also being explored to optimize the piezoelectric and elastic performance of AlN. Co-doping with elements like magnesium (Mg) and zirconium (Zr), or yttrium (Y) and boron (B), has shown promise in improving the elastic properties while maintaining good piezoelectric performance. nih.gov For instance, the co-doping of Y and B can enhance the elastic constants of w-AlN. nih.gov Theoretical studies have identified that double-element doping, such as with B₀.₁₂₅Er₀.₁₂₅Al₀.₇₅N, Mg₀.₁₂₅Ti₀.₁₂₅Al₀.₇₅N, and Be₀.₁₂₅Ce₀.₁₂₅Al₀.₇₅N, can lead to both high elastic constants (C₃₃) and high piezoelectric constants (e₃₃). nih.gov

Furthermore, doping can be used to control the polarity of AlN thin films. Doping with silicon (Si) can invert the polarity from Al-polar to N-polar. nih.gov Co-doping with magnesium (Mg) and silicon (Si) allows for further manipulation of the film's polarity depending on the Mg to Si ratio. nih.gov

Table 2: Investigated Dopants for Piezoelectric AlN Thin Films

| Dopant(s) | Effect on Properties |

|---|---|

| Scandium (Sc) | Significantly enhances piezoelectric and ferroelectric properties. researchgate.net |

| Magnesium (Mg) & Zirconium (Zr) | Co-doping improves piezoelectric performance. nih.gov |

| Yttrium (Y) & Boron (B) | Co-doping improves elastic properties while maintaining good piezoelectric performance. nih.gov |

| Silicon (Si) | Inverts polarity from Al-polar to N-polar. nih.gov |

| Magnesium (Mg) & Silicon (Si) | Co-doping allows for polarity control based on the Mg:Si ratio. nih.gov |

This table summarizes various doping strategies and their effects on the properties of AlN thin films. researchgate.netnih.govnih.gov

Synthesis of Aluminum Nitride Whiskers for Composite Reinforcement

This compound is a key precursor in the synthesis of aluminum nitride (AlN) whiskers, which are single-crystal fibers with a high length-to-diameter ratio. scientific.netresearchgate.net These whiskers are valuable as reinforcing agents in composite materials due to their excellent mechanical and thermal properties. scientific.netresearchgate.net

One common synthesis method involves the use of this compound and melamine (B1676169) as raw materials to create a precursor via a wet chemical process. scientific.netscientific.netresearchgate.net This precursor is then dried, mixed with carbon, and calcined in a nitrogen atmosphere to form AlN whiskers. scientific.net The residual carbon is subsequently burned out. koreascience.kr The molar ratio of the reactants, such as melamine to this compound, and the concentration of the solution are critical parameters that influence the morphology of the resulting whiskers. scientific.netresearchgate.net For example, a lower molar ratio of melamine to this compound can result in more uniform precursor whiskers with a large aspect ratio. scientific.net

Research has shown that this method can produce AlN whiskers with a smooth surface, uniform length, and a straight, long cylindrical structure. scientific.netresearchgate.net The typical diameter of these whiskers is in the range of 4-6 µm, with a length-to-diameter ratio of 40-100. scientific.netresearchgate.net The formation of AlN from the aluminum salt precursor begins at temperatures around 1100°C. koreascience.kr

Table 3: Synthesis Parameters and Resulting AlN Whisker Characteristics

| Reactants | Molar Ratio (Melamine:this compound) | Concentration | Resulting Whisker Characteristics |

|---|---|---|---|

| Melamine, this compound | 1:3 | 0.2 mol/l | Uniform precursor with large length-to-diameter ratio. scientific.netresearchgate.net |

| Melamine, this compound | 1:2 and 1:3 | Not specified | More uniform precursor whiskers with large length-to-diameter ratio compared to 2:1 and 1:1 ratios. scientific.net |

| This compound, Carbon | 1:30 (Al³⁺:Carbon) | Not specified | AlN powder formation commences at 1100°C. koreascience.kr |

This table presents key synthesis parameters from various studies and their impact on the resulting aluminum nitride whiskers. scientific.netscientific.netresearchgate.netkoreascience.kr

Hybrid and Composite Materials

Fabrication of Aluminum Oxide/Boehmite Coatings for Cathode Active Materials

This compound is utilized as a precursor for creating protective coatings of aluminum oxide (Al₂O₃) or boehmite (AlOOH) on the surface of cathode active materials (CAMs) for lithium-ion batteries. alphahpa.com.au This coating strategy is particularly beneficial for high-nickel CAMs, which are prone to instability and degradation. alphahpa.com.au

The coating process often involves a wet-chemical method where the CAM is treated with a solution containing this compound. alphahpa.com.auosti.gov Subsequent heat treatment, or annealing, transforms the precursor into a stable Al₂O₃ or AlOOH layer on the cathode particles. alphahpa.com.auosti.gov This protective layer serves multiple functions. It acts as a barrier against detrimental reactions with the electrolyte, particularly with hydrofluoric acid (HF), which is known to cause degradation. alphahpa.com.au This "HF passivation" improves the cycle life and stability of the battery. alphahpa.com.au

The nature of the coating and its effectiveness are highly dependent on the annealing temperature and the composition of the cathode material. osti.gov For instance, with LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523), higher annealing temperatures lead to a more homogeneous and closely attached coating, resulting in better electrochemical performance. osti.gov In the case of LiCoO₂ (LCO), higher annealing temperatures can lead to the incorporation of aluminum into the cathode lattice, effectively transforming the surface coating into a dopant. osti.gov

Synthesis of Isophthalic Acid/Aluminum Nitrate Nanoparticles (CAU-10-H)

This compound is a crucial reagent in the hydrothermal synthesis of a specific type of metal-organic framework (MOF) known as CAU-10-H. wiserpub.comresearchgate.net These nanoparticles are constructed from aluminum clusters and isophthalic acid as the organic linker. nih.gov

The synthesis typically involves placing a mixture of this compound, isophthalic acid, and distilled water in a hydrothermal reactor and heating it at elevated temperatures, for example, at 220°C for 50-58 hours. wiserpub.comresearchgate.net After the reaction, the precipitated CAU-10-H nanoparticles are separated, washed, and dried. wiserpub.comresearchgate.net

CAU-10-H is noted for its excellent chemical and water stability, which, combined with the low cost of its precursors (aluminum salts and isophthalate (B1238265) ligands), makes it a promising material for various applications. nih.gov Characterization of the synthesized nanoparticles is typically performed using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.net These analyses confirm the structure and composition of the CAU-10-H material. researchgate.net

Table 4: Synthesis Parameters for CAU-10-H Nanoparticles

| Reactant | Quantity | Synthesis Conditions |

|---|---|---|

| Isophthalic acid | 0.14 g | Heated in a hydrothermal reactor at 220°C for 50-58 hours. wiserpub.comresearchgate.net |

| This compound | 0.65 g | |

| Distilled water | 10 ml |

This table outlines the typical reactants and conditions for the hydrothermal synthesis of CAU-10-H nanoparticles. wiserpub.comresearchgate.net

Catalytic Applications and Reaction Mechanisms in Chemical Synthesis

Aluminum Nitrate (B79036) as a Lewis Acid Catalyst in Organic Reactions

Aluminum nitrate (Al(NO₃)₃·9H₂O) serves as an efficient, inexpensive, and reusable Lewis acid catalyst for several important organic reactions. Its catalytic activity facilitates the formation of complex molecules under mild conditions.

This compound has proven to be an effective catalyst for the one-pot, three-component Mannich reaction, a crucial carbon-carbon bond-forming reaction for synthesizing β-amino carbonyl compounds. niscpr.res.inresearchgate.net These compounds are valuable intermediates for producing various pharmaceuticals and natural products. dergipark.org.tr The reaction involves the condensation of an aromatic ketone, an aromatic aldehyde, and an aromatic amine. niscpr.res.in

In a model reaction, the condensation of acetophenone, benzaldehyde, and aniline (B41778) was successfully catalyzed by 5 mol% of this compound nonahydrate (Al(NO₃)₃·9H₂O) in ethanol (B145695) at room temperature. niscpr.res.in This process yielded the corresponding β-amino carbonyl compound in 85% yield within four hours. niscpr.res.in Research has shown that the choice of solvent is critical, with ethanol providing the best results compared to other solvents like acetonitrile, THF, or water. niscpr.res.in The catalyst is also recyclable and can be used up to four times without a significant loss of activity. niscpr.res.in The methodology is applicable to a wide range of aromatic ketones and amines, including those with both electron-donating and electron-withdrawing substituents, consistently producing high yields. niscpr.res.in

Table 1: Effect of Various Catalysts on the Mannich Reaction of Acetophenone, Benzaldehyde, and Aniline Data sourced from a study on this compound as a catalyst for the Mannich reaction. niscpr.res.in

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | None | EtOH | 24 | 0 |

| 2 | AlCl₃ (5) | EtOH | 8 | 55 |

| 3 | FeCl₃ (5) | EtOH | 8 | 60 |

| 4 | ZnCl₂ (5) | EtOH | 10 | 45 |

| 5 | Bi(NO₃)₃·5H₂O (5) | EtOH | 6 | 80 |

| 6 | Al(NO₃)₃·9H₂O (5) | EtOH | 4 | 85 |

| 7 | Al(NO₃)₃·9H₂O (5) | CH₃CN | 10 | 28 |

| 8 | Al(NO₃)₃·9H₂O (5) | H₂O | 12 | Trace |

This compound is utilized as a catalyst in the synthesis of 1,5-benzothiazepine (B1259763) derivatives, a class of heterocyclic compounds with significant biological activities, including uses as cardiovascular drugs. researchgate.netasianpubs.orgpsu.edu A simple and convenient method involves the reaction of 2-aminothiophenol (B119425) with chalcones in the presence of a catalytic amount of this compound. researchgate.netasianpubs.org

This procedure offers excellent yields, typically between 80-90%, under mild conditions and with short reaction times. researchgate.net For instance, an equimolar mixture of 2-aminothiophenol and a chalcone, with 10 mol% of this compound in ethanol, is stirred on a hotplate to produce the desired 1,5-benzothiazepine derivative. researchgate.net This method is considered an improvement over conventional thermal syntheses that often require strong acids or bases, longer reaction times, and excess solvents. asianpubs.org

The one-pot synthesis of 4(3H)-quinazolinone derivatives is effectively catalyzed by this compound. kubikat.orgresearcher.life These compounds are important N-containing heterocyclic scaffolds known for a broad range of medicinal properties, including anticancer and antimicrobial activities. mdpi.com The synthesis involves a three-component coupling of anthranilic acid, various amines, and ortho esters. kubikat.orgresearchgate.net

This reaction proceeds efficiently at room temperature under solvent-free conditions, providing excellent yields in just a few minutes. kubikat.orgresearchgate.net The use of this compound as a catalyst offers a simple, efficient, and green method for producing these valuable compounds. kubikat.orgdntb.gov.ua

This compound acts as a catalyst precursor for the conversion of carbohydrates like fructose, glucose, and sucrose (B13894) into valuable organic acids. ncsu.edubioresources.com This process is aimed at developing viable routes for upgrading resources such as sugarcane molasses. ncsu.edubioresources.com The primary products include lactic acid, levulinic acid, and formic acid, with 5-(hydroxymethyl)-furfural (HMF) as a key intermediate. ncsu.edubioresources.com

Research has shown that in the presence of aqueous this compound, these conversions can be carried out using either conventional heating or microwave irradiation. ncsu.edu The reaction pathways involve both retro-aldol splitting and dehydration. ncsu.edu It was hypothesized and observed that this compound is more selective for lactic acid production via the retro-aldol pathway compared to other Lewis acids like AlCl₃. ncsu.edu Under conventional heating at 180°C, a lactic acid molar yield of 67.5% was achieved from fructose. ncsu.edubioresources.com From sucrose, which first undergoes hydrolysis and isomerization, lactic acid yields could reach up to 65.5%. bioresources.com

Table 2: Organic Acid Yields from Fructose Conversion Using this compound Catalyst Data based on research into carbohydrate conversion using Al(NO₃)₃. ncsu.edubioresources.com

| Product | Heating Method | Temperature (°C) | Max Molar Yield (%) |

| Lactic Acid | Conventional | 180 | 67.5 |

| Levulinic Acid | Microwave | 200 | ~25 |

| Formic Acid | Microwave | 200 | ~25 |

| HMF | Microwave | 160 | ~40 |

Derived Alumina (B75360) as Catalyst Support and Active Catalyst

Alumina (aluminum oxide, Al₂O₃), often derived from the calcination of aluminum salts like this compound, is a cornerstone material in industrial catalysis. mdpi.comsemanticscholar.org Its high surface area, thermal stability, porous structure, and chemical inertness make it an exceptional catalyst and catalyst support. mdpi.commaspecprod.comreformchem.com

In the petroleum refining industry, alumina-based catalysts are indispensable for converting crude oil into high-value products like gasoline and diesel fuel. maspecprod.com γ-Alumina is particularly prominent and is widely used as a support for catalysts in major refining processes. mdpi.comsemanticscholar.orgfamousmaterials.com

Key applications include:

Fluid Catalytic Cracking (FCC): Alumina-based catalysts provide the necessary acidity and surface area to break down large hydrocarbon molecules into smaller, more valuable ones. maspecprod.com

Catalytic Reforming: In this process, which upgrades low-octane naphtha into high-octane reformate, chlorinated γ-alumina is the carrier for platinum-rhenium or platinum-tin catalysts. famousmaterials.com

Selective Hydrogenation: Alumina is used as a carrier for molybdenum-cobalt or nickel-based catalysts to purify cracked petroleum products by removing trace impurities like alkynes and dienes. famousmaterials.com

The functions of alumina as a carrier are multifaceted: it increases the effective surface area, enhances mechanical strength, improves thermal stability, and allows for economic use of expensive active components like precious metals. sd-avant.com Research also focuses on recovering alumina from spent catalysts from refining industries to be reused as high-purity catalyst supports, highlighting its economic and environmental importance. researchgate.net

Application of High Surface Area Alumina as Catalyst Support

This compound is a crucial precursor in the synthesis of high surface area alumina (Al₂O₃), which serves as a widely used catalyst support in various chemical processes. The properties of the final alumina product, such as its phase (e.g., γ-Al₂O₃, α-Al₂O₃), surface area, pore volume, and thermal stability, are highly dependent on the synthesis method and conditions, with this compound being a common starting material. google.comjprs.gov.iqbibliotekanauki.pl

Several methods are employed to produce alumina from this compound, including sol-gel, precipitation, and hydrothermal techniques. jprs.gov.iqbibliotekanauki.pliiste.org In the sol-gel and precipitation methods, an aluminum hydroxide (B78521) gel is typically formed by adding a precipitating agent, like ammonia (B1221849) or sodium hydroxide, to an aqueous solution of this compound. google.combibliotekanauki.pl This gel is then aged, dried, and calcined at specific temperatures to yield the desired alumina phase. jprs.gov.iqjprs.gov.iq For instance, γ-Al₂O₃, known for its high surface area, is often produced by calcining the precursor at temperatures between 500 and 650°C. jprs.gov.iqjprs.gov.iq Research has shown that using this compound as the salt precursor and ammonia as the precipitating agent can produce alumina with a specific surface area as high as 300 m²/g. bibliotekanauki.pl

The calcination temperature is a critical parameter influencing the final properties of the alumina support. jprs.gov.iqjprs.gov.iq Studies have demonstrated that while higher temperatures can increase crystallinity, an optimal temperature exists for maximizing surface area and pore volume. For example, in one study, calcination at 600°C was found to be superior to 650°C for producing γ-Al₂O₃ from an this compound precursor, as it yielded a higher surface area and pore volume while maintaining good thermal stability and mechanical strength. jprs.gov.iqjprs.gov.iq